4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820664-93-4
VCID: VC3103853
InChI: InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H
SMILES: CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl
Molecular Formula: C8H15ClN4O2S
Molecular Weight: 266.75 g/mol

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride

CAS No.: 1820664-93-4

Cat. No.: VC3103853

Molecular Formula: C8H15ClN4O2S

Molecular Weight: 266.75 g/mol

* For research use only. Not for human or veterinary use.

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride - 1820664-93-4

Specification

CAS No. 1820664-93-4
Molecular Formula C8H15ClN4O2S
Molecular Weight 266.75 g/mol
IUPAC Name 4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine;hydrochloride
Standard InChI InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H
Standard InChI Key VBTKEAKWMNVDGR-UHFFFAOYSA-N
SMILES CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl
Canonical SMILES CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl

Introduction

Chemical Properties and Structure

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride features a unique structural arrangement that contributes to its chemical behavior and biological interactions. The compound consists of a piperidine ring substituted at the 4-position with a sulfonyl group, which connects to a 4-methyl-4H-1,2,4-triazole moiety. This arrangement creates a molecule with specific electronic properties and potential binding capabilities to various biological targets.

The basic identification parameters of this compound include a CAS number of 1820664-93-4, molecular formula C8H15ClN4O2S, and molecular weight of 266.75 g/mol. The SMILES representation is CN1C=NN=C1S(=O)(=O)C1CCNCC1.Cl, which provides a linear notation of the molecular structure .

Structural Components and Properties

  • 4-methyl-4H-1,2,4-triazole ring: A five-membered heterocyclic structure containing three nitrogen atoms with a methyl group attached to the N-4 position

  • Sulfonyl group: A connecting linker (SO₂) that significantly affects electronic distribution and hydrogen bonding capabilities

  • Piperidine ring: A six-membered heterocyclic structure with a nitrogen atom

  • Hydrochloride salt: Enhances water solubility and stability compared to the free base form

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1820664-93-4
Molecular FormulaC8H15ClN4O2S
Molecular Weight266.75 g/mol
IUPAC Name4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
Physical StateSolid
Recommended StorageCool, dry place, protected from light
Purity in Commercial SamplesTypically 95%

The hydrochloride salt formation significantly impacts the compound's solubility profile, making it more soluble in aqueous environments than its free base counterpart. This property is particularly important for pharmaceutical applications, where water solubility often influences bioavailability .

Synthesis Methods

The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride typically involves multiple steps, focusing on the construction of the piperidine core, incorporation of the sulfonyl group, and attachment of the triazole moiety. Based on synthetic approaches for similar compounds, several methodologies have been developed.

General Synthetic Route

The synthesis generally follows a multi-step procedure that includes:

  • Piperidine ring construction: The piperidine moiety is synthesized and subsequently modified through sulfonylation using sulfonyl chlorides.

  • Triazole formation or attachment: The 4-methyl-4H-1,2,4-triazole unit is either formed through cyclization reactions or attached as a preformed moiety.

  • Salt formation: Conversion to the hydrochloride salt through reaction with hydrogen chloride.

Similar compounds have been synthesized through routes involving the construction of the 1,2,4-triazole nucleus in the presence of various intermediates. For instance, research describing related triazole derivatives details a synthesis pathway involving hydrazine derivatives and cyclization reactions to form the triazole ring .

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Regioselectivity: Ensuring the correct position of substitution on the piperidine ring

  • Reaction conditions: Maintaining appropriate conditions for efficient sulfonylation

  • Purification: Removing unwanted by-products to achieve high purity

Table 2: Key Reaction Parameters for Synthesis

Reaction StepReagentsConditionsConsiderations
Piperidine SulfonylationSulfonyl chloride derivativeRoom temperature, basic mediumpH control is critical
Triazole AttachmentTriazole derivative with leaving groupModerate heat, aprotic solventMonitoring for complete conversion
Hydrochloride Salt FormationHydrogen chloride in appropriate solventControlled temperatureEnsuring complete salt formation

Chemical Reactivity

4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride exhibits reactivity patterns typical of triazole and piperidine derivatives, with additional considerations due to the sulfonyl linkage.

Typical Reactions

The compound can participate in various chemical transformations:

  • Oxidation reactions: While the sulfonyl group is already in an oxidized state, other positions may undergo oxidation under appropriate conditions.

  • Reduction reactions: The sulfonyl group could potentially be reduced to form sulfoxide or sulfide derivatives.

  • Substitution reactions: The triazole and piperidine rings can undergo substitution, particularly at reactive positions.

The piperidine nitrogen represents a key reactive site, capable of undergoing N-alkylation, acylation, and other transformations. These modifications can significantly alter the compound's properties and potential applications.

Stability Considerations

  • Elevated temperatures

  • Extreme pH conditions

  • Strong oxidizing or reducing agents

  • Prolonged exposure to moisture

Storage recommendations typically include keeping the compound in a cool, dry place, preferably under inert atmosphere, at 2-8°C to maintain its integrity .

Structural Comparison with Related Compounds

Understanding the structural relationships between 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Related Derivatives

Several compounds share structural similarities with our target compound, each with distinct characteristics:

Table 3: Structural Comparison with Related Compounds

CompoundKey Structural DifferenceCAS NumberMolecular Weight
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidineLacks sulfonyl group297172-18-0166.22 g/mol
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine hydrochlorideContains sulfanyl instead of sulfonyl1864073-11-9234.75 g/mol
(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanoneAdditional thiophenyl moiety1448079-04-6340.4 g/mol
4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochlorideDouble HCl salt, no sulfonyl1185301-61-4239.14 g/mol

The presence or absence of the sulfonyl group represents a significant structural variation that affects properties such as solubility, hydrogen bonding capacity, and electronic distribution. The sulfonyl group in our target compound introduces a tetrahedral geometry around the sulfur atom, potentially influencing binding modes to biological targets .

Impact of Structural Modifications

Modifications to the base structure can significantly alter the compound's behavior:

  • Sulfonyl vs. Sulfanyl: The sulfonyl group (SO₂) is more electron-withdrawing than the sulfanyl group (S), affecting the electron distribution across the molecule.

  • Salt form variations: Different salt forms (hydrochloride, dihydrochloride, etc.) impact solubility and stability profiles.

  • Substitution patterns: Variations in substitution on the triazole or piperidine rings can fine-tune biological activity and physicochemical properties.

These structural relationships provide valuable guidance for the design of new derivatives with potentially enhanced properties for specific applications .

Biological Activity and Applications

While specific data on 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is limited, research on structurally related triazole derivatives provides insights into potential biological activities and applications.

Enzyme Inhibition Properties

Triazole derivatives with piperidine motifs have demonstrated significant enzyme inhibition activities. Research on related compounds has revealed:

  • Acetylcholinesterase (AChE) inhibition: Compounds containing triazole-piperidine scaffolds have shown activity against AChE, an enzyme implicated in Alzheimer's disease.

  • α-Glucosidase inhibition: Related derivatives exhibit inhibitory effects against α-glucosidase, suggesting potential applications in diabetes management.

  • Urease and lipoxygenase (LOX) inhibition: Several triazole derivatives show activity against these enzymes, indicating potential anti-inflammatory and anti-ulcer properties .

Table 4: Enzyme Inhibition Data of Related Triazole Derivatives

Enzyme TargetIC₅₀ Range (μM)Potential Therapeutic Application
Acetylcholinesterase0.73 ± 0.54Alzheimer's disease treatment
α-Glucosidase36.74 ± 1.24Diabetes management
Urease19.35 ± 1.28Anti-ulcer agents
Butyrylcholinesterase0.017 ± 0.53 - 0.038 ± 0.50Neurological disorders

Antimicrobial Activities

Compounds containing the 1,2,4-triazole scaffold have demonstrated antimicrobial properties against various pathogenic organisms. Studies on related triazole derivatives have shown activity against:

  • Gram-positive bacteria: Including Staphylococcus aureus and Bacillus subtilis

  • Gram-negative bacteria: Such as Escherichia coli

  • Fungal pathogens: Various Candida species and filamentous fungi

The antimicrobial efficacy appears to be influenced by the substitution patterns on both the triazole and piperidine rings, with the sulfonyl linkage potentially playing a role in membrane penetration or target binding.

Analytical Characterization

Accurate identification and purity assessment of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride require advanced analytical techniques.

Spectroscopic Identification

Several spectroscopic methods are employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Reveals characteristic absorptions for functional groups, particularly the sulfonyl group (typically around 1150-1350 cm⁻¹).

  • Mass Spectrometry (MS): Generates fragmentation patterns that help confirm the molecular structure and provide the molecular weight.

Analytical TechniqueKey ParametersPurpose
¹H NMRChemical shifts of CH₃ on triazole, piperidine protonsStructural confirmation
IR SpectroscopySO₂ stretching bands, N-H stretching of salt formFunctional group identification
HPLCRetention time, peak area percentagePurity assessment
Mass SpectrometryMolecular ion peak, fragmentation patternMolecular weight confirmation

Current Research and Future Directions

Research on 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride and related triazole derivatives continues to evolve, with several promising avenues of investigation.

Recent Advances

Recent research has focused on:

  • Structure-activity relationship (SAR) studies: Examining how structural modifications affect biological activity

  • Novel synthetic routes: Developing more efficient, economical, and environmentally friendly synthesis methods

  • Expanded application domains: Exploring new potential uses beyond traditional pharmaceutical applications

These advances contribute to a growing understanding of triazole chemistry and the specific properties of sulfonyl-linked piperidine derivatives .

Future Research Opportunities

Several promising research directions emerge:

  • Targeted drug design: Using computational methods to optimize structures for specific biological targets

  • Combination therapies: Exploring potential synergistic effects with established drugs

  • Delivery system incorporation: Investigating the compound's compatibility with various drug delivery technologies

  • Green chemistry approaches: Developing more sustainable synthesis methods with reduced environmental impact

Table 6: Emerging Research Trends for Triazole-Piperidine Derivatives

Research AreaFocusPotential Impact
Medicinal ChemistryOptimization for specific disease targetsNew therapeutic candidates
Computational ChemistryPredicting structure-activity relationshipsMore efficient drug discovery
Synthetic MethodologyGreener synthesis routesReduced environmental impact
Formulation ScienceEnhancing bioavailability and stabilityImproved drug delivery

The unique structural features of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride position it as a valuable compound for continued investigation in multiple scientific domains .

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